molecular formula C9H7ClFN3 B2979057 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline CAS No. 1006468-20-7

2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline

Cat. No. B2979057
CAS RN: 1006468-20-7
M. Wt: 211.62
InChI Key: IJPHINKTTXLZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-1H-pyrazol-1-yl)ethanamine is a chemical compound with the empirical formula C5H8ClN3. It has a molecular weight of 145.59 . It is provided by Sigma-Aldrich for early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine is ClC1=CN(CCN)N=C1 and its InChI is 1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and structurally characterizing compounds related to 2-(4-chloro-1H-pyrazol-1-yl)-5-fluoroaniline, highlighting their potential as building blocks in medicinal chemistry and material science. For instance, compounds exhibiting isostructural characteristics with triclinic symmetry have been synthesized, with studies aiming at understanding their crystalline structures through single crystal diffraction techniques. These compounds are noted for their planar molecular structure, apart from certain substituent groups which may orient perpendicularly to the main molecular plane (Kariuki et al., 2021).

Medicinal Chemistry Applications

In medicinal chemistry, fluorinated pyrazoles, including those bearing additional functional groups for further functionalization, are considered valuable due to their potential as intermediates in drug synthesis. These compounds are synthesized through strategic approaches, such as monofluorination, and are utilized in creating diverse molecular frameworks with potential therapeutic applications (Surmont et al., 2011).

Fluorescence and Photophysical Studies

Fluorophores based on pyrazoline structures have been synthesized, characterized, and evaluated for their fluorescent properties. These studies involve understanding the photophysical characteristics, such as fluorescence emission spectra and quantum yields, of pyrazoline derivatives. The research provides insights into the potential use of these compounds in fluorescent materials and biological applications, emphasizing the importance of substituents in determining photophysical properties (Fahrni et al., 2003).

Antimicrobial Activities

Pyrazole derivatives have also been investigated for their antimicrobial activities. Novel compounds synthesized from related chemical frameworks exhibit significant antibacterial and antifungal effects, suggesting their potential as leads in the development of new antimicrobial agents. These studies underline the importance of structural modification and functionalization in enhancing the biological activity of pyrazoline-based compounds (Ragavan et al., 2010).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification, and it has a hazard statement H302 . It’s important to handle it with care and follow all safety guidelines.

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPHINKTTXLZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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